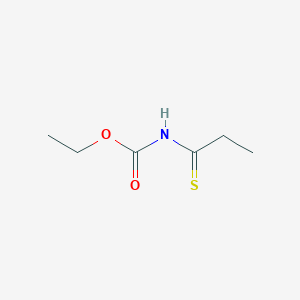

N-(Ethoxycarbonyl)thiopropionamide

説明

N-(Ethoxycarbonyl)thiopropionamide is a thioamide derivative featuring an ethoxycarbonyl (CH₃CH₂OCO-) group attached to the nitrogen of a thiopropionamide backbone. This compound is primarily utilized in isotopic labeling for advanced research applications, including proteomics, metabolomics, and drug development, owing to its stable isotope-enriched variants (e.g., ¹³C, ¹⁵N) . Produced by Cambridge Isotope Laboratories (CIL), it serves as a critical tool in quantitative analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl N-propanethioylcarbamate can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, allowing the products to precipitate out from the reaction mixture and be obtained in high purity by filtration . Another method involves using tetrahydrofuran as a solvent and isocyanate as a raw material, reacting for 8-12 hours at 40-45°C under the effect of a Reformatsky reagent (zinc bromide-based ethyl acetate) .

Industrial Production Methods: The industrial production of Ethyl N-propanethioylcarbamate typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

化学反応の分析

Types of Reactions: Ethyl N-propanethioylcarbamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of Ethyl N-propanethioylcarbamate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed: The major products formed from the reactions of Ethyl N-propanethioylcarbamate depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds with enhanced properties for specific applications.

科学的研究の応用

Synthesis of N-(Ethoxycarbonyl)thiopropionamide

This compound can be synthesized through several methods, typically involving the reaction of thiopropionic acid derivatives with ethoxycarbonyl compounds. The synthesis process is crucial as it influences the compound's purity and yield, which are essential for subsequent applications.

Key Steps in Synthesis:

- Reagents: Thiopropionic acid, ethyl chloroformate, and appropriate solvents (e.g., pyridine).

- Conditions: Reactions are generally carried out under controlled temperatures to optimize yield and minimize by-products.

This compound exhibits several pharmacological properties that make it a candidate for further research in drug development.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays show that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

- Method: Human macrophages were treated with varying concentrations of this compound.

- Results: A significant reduction in TNF-α levels was observed at concentrations above 10 µg/mL, indicating its potential as an anti-inflammatory agent.

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

Drug Development

The compound's ability to modify biological responses makes it a candidate for drug development targeting:

- Infectious Diseases: As an antimicrobial agent.

- Chronic Inflammatory Conditions: For conditions like arthritis or inflammatory bowel disease.

Prodrug Strategies

This compound can serve as a prodrug moiety to enhance the delivery of other pharmacologically active compounds. By masking certain functional groups, it may improve solubility and bioavailability.

Conclusion and Future Directions

This compound shows promise in various applications within medicinal chemistry. Its antimicrobial and anti-inflammatory properties warrant further investigation into its mechanisms of action and potential therapeutic uses. Future research should focus on:

- Clinical Trials: To evaluate efficacy and safety in humans.

- Structure-Activity Relationship Studies: To optimize its pharmacological profile.

作用機序

The mechanism of action of Ethyl N-propanethioylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the biological system involved.

類似化合物との比較

Structural Comparison with Thioamide Derivatives

Thioamides are characterized by a thioamide (C=S) group, which distinguishes them from conventional amides. Below is a comparison of N-(Ethoxycarbonyl)thiopropionamide with structurally related thioamides:

N-(Phenylsulfonyl)thiopropionamide

- Structural Features : Replaces the ethoxycarbonyl group with a phenylsulfonyl (PhSO₂-) moiety.

- Key Findings : X-ray diffraction revealed a deviation from the planar thioamide geometry, a rare observation in thioamide systems. Bond lengths (C-S: 1.67 Å, C-N: 1.33 Å) differ slightly from typical thioamides, likely due to steric and electronic effects of the sulfonyl group .

Thiobenzimidazolone Derivatives

- Structural Features : Contain a benzimidazolone ring fused with a thioamide group.

- Applications : Used as thioacylating agents for peptide synthesis, offering high regioselectivity .

- Comparison : Unlike this compound, these derivatives are more reactive in peptide coupling but less stable under acidic conditions .

Ethoxythiocarbonyl Derivatives

- Reactivity : Prone to acid-catalyzed rearrangement to ethylthio carbonyl derivatives, reducing stability .

- Comparison : this compound’s stability in isotopic labeling applications suggests it may avoid such rearrangements, though direct evidence is lacking.

Functional Group Influence on Bioactivity

Ethoxycarbonyl vs. Propoxycarbonyl Groups

- DNA-Binding Capacity : Compounds with ethoxycarbonyl groups (e.g., AV-153 Na) exhibit 30-fold stronger DNA binding than propoxycarbonyl analogs (e.g., J-4-96). This highlights the ethoxy group’s optimal steric and electronic properties for intercalation .

- Antimicrobial Activity : Ethoxycarbonyl-containing 1,4-DHPs show enhanced antimicrobial effects, suggesting this compound could similarly leverage this group for bioactivity .

O-Alkyl-N-Ethoxycarbonylthiocarbamates

- Structural Features : Combine ethoxycarbonyl and alkyloxy groups (e.g., O-ethyl-N-ethoxycarbonylthiocarbamate).

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Functional Group | Synthesis Method | Key Property |

|---|---|---|---|

| This compound | Ethoxycarbonyl | Alkylation (assumed) | Stable isotope labeling |

| N-(Phenylsulfonyl)thiopropionamide | Phenylsulfonyl | Heavy-atom crystallization | Non-planar thioamide geometry |

| O-Ethyl-N-ethoxycarbonylthiocarbamate | Ethoxycarbonyl + O-ethyl | Alcohol addition | Stable trans conformation |

生物活性

N-(Ethoxycarbonyl)thiopropionamide, a compound with the CAS number 59812-12-3, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and anti-inflammatory effects.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₂S

- Molecular Weight : 161.22 g/mol

- Functional Groups : Contains an ethoxycarbonyl group and a thiopropionamide moiety, which are crucial for its biological interactions.

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. The compound has been tested against various bacterial strains, demonstrating significant efficacy:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Salmonella spp. | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Staphylococcus aureus | 20 | 8 |

These results suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using in vitro models, particularly focusing on nitric oxide (NO) production inhibition in macrophage cell lines:

- Cell Line Used : RAW 264.7 macrophages

- Experimental Conditions : Induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)

Results Summary

| Compound Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

| 100 | >80 |

The IC₅₀ value for NO inhibition was determined to be approximately 30 µM, indicating a strong anti-inflammatory potential comparable to established anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies and Research Findings

-

Case Study on Antibacterial Efficacy :

A study conducted on lambs infected with Salmonella showed that treatment with this compound resulted in a significant reduction in bacterial load and associated symptoms. The compound was administered at a dosage of 5 mg/kg body weight for five consecutive days. -

In Vivo Anti-inflammatory Study :

In a murine model of acute inflammation, administration of this compound led to reduced paw edema in treated animals compared to controls, supporting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What methods are effective for synthesizing N-(Ethoxycarbonyl)thiopropionamide with high purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioamides are often prepared using Lawesson’s reagent or nitroalkanes as thioacyl equivalents . Key steps include:

- Thioacylation: Reacting a primary amine with a thioacyl donor (e.g., ethyl thiooxamate derivatives) under inert conditions.

- Ethoxycarbonyl Protection: Introducing the ethoxycarbonyl group via carbamate-forming reactions, typically in anhydrous solvents like THF or DCM.

- Purification: Column chromatography or recrystallization to achieve >98% purity (as per TCI America’s standards) .

- Critical Data Gap: No melting point or decomposition temperature is reported for this compound, requiring researchers to characterize these properties experimentally .

Q. How should researchers handle and store this compound to prevent degradation?

- Safety Protocol:

- Storage: Seal containers and store at 2–8°C in a refrigerator, away from oxidizers .

- Handling: Use local exhaust ventilation, protective gloves (nitrile), and safety goggles to avoid inhalation or skin contact. Degradation products are undefined, necessitating periodic SDS updates for long-term storage .

Advanced Research Questions

Q. What structural deviations in the thioamide plane are observed in this compound, and how do they compare to related derivatives?

- Structural Analysis: X-ray crystallography of analogous compounds (e.g., N-(Phenylsulfonyl)thiopropionamide) reveals deviations from the planar thioamide geometry due to steric hindrance from substituents. Key parameters include:

- Bond Angles: S–C–N angles deviate by 3–5° from ideal trigonal geometry.

- Torsional Strain: Ethoxycarbonyl groups induce non-planar conformations, affecting resonance stabilization .

- Implications: These deviations influence reactivity, such as reduced nucleophilicity at the sulfur atom, impacting applications in peptide synthesis .

Q. How can this compound be utilized as a fluorescence-quenching probe in protein dynamics studies?

- Methodology:

- Labeling: Incorporate the thioamide into peptides via solid-phase synthesis, replacing carbonyl groups with thioamide bonds at specific positions .

- Quenching Mechanism: The thioamide’s electron-deficient sulfur atom quenches tryptophan fluorescence upon conformational changes, monitored via time-resolved spectroscopy.

- Validation: Compare quenching efficiency with control peptides lacking thioamides, using Förster resonance energy transfer (FRET) or circular dichroism (CD) .

- Challenge: Thioamides may alter peptide folding kinetics, requiring MD simulations to decouple structural effects from quenching artifacts .

Q. What contradictions exist in reported synthetic yields for thioamide derivatives, and how can they be resolved?

- Data Contradictions: Yields for thioamide syntheses vary widely (30–85%) depending on:

- Reagent Purity: Lawesson’s reagent often contains oxidative byproducts, requiring pre-purification.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

- Resolution Strategy:

- Optimization: Use design of experiments (DoE) to test solvent/reagent ratios and reaction times.

- Analytical Validation: Employ HPLC-MS to quantify byproducts (e.g., disulfides or over-oxidized species) and adjust conditions accordingly .

Q. Key Research Challenges

- Characterization Deficits: Absence of thermochemical data (e.g., melting point, log P) complicates computational modeling. Researchers must prioritize differential scanning calorimetry (DSC) and HPLC-based log P measurements .

- Biological Applications: While thioamides are promising for peptide engineering, their metabolic stability in vivo remains unstudied, requiring collaboration with pharmacokinetics labs .

特性

IUPAC Name |

ethyl N-propanethioylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKMJBWLRLQYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394706 | |

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59812-12-3 | |

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。